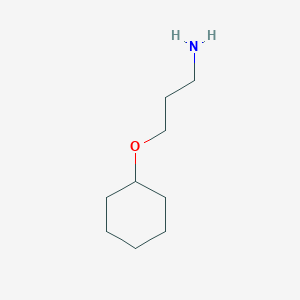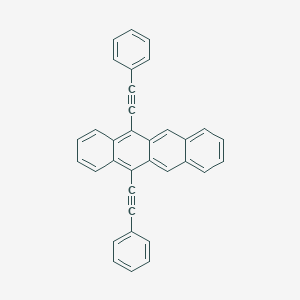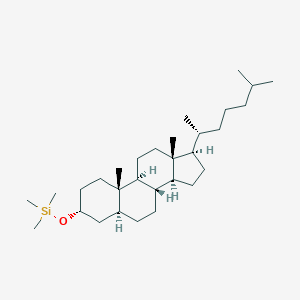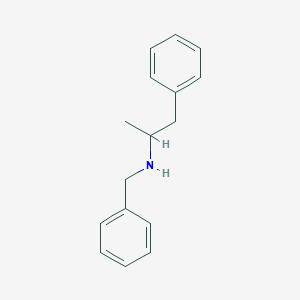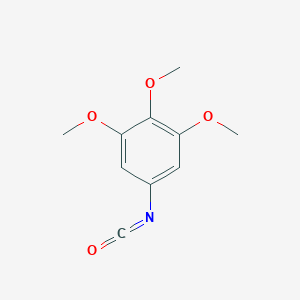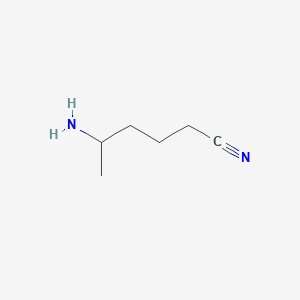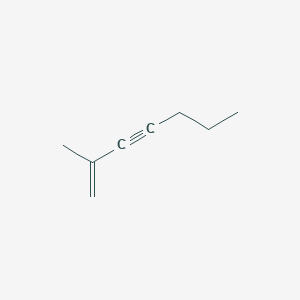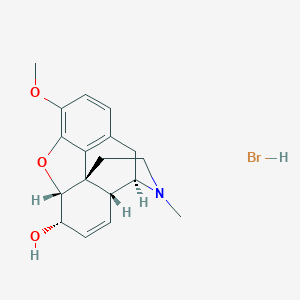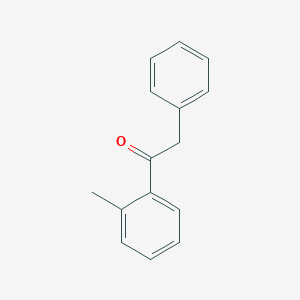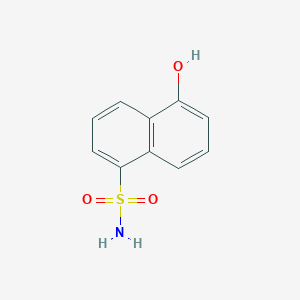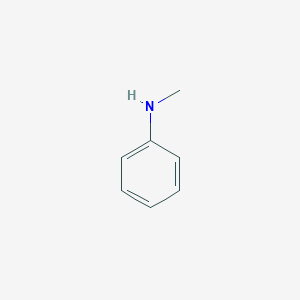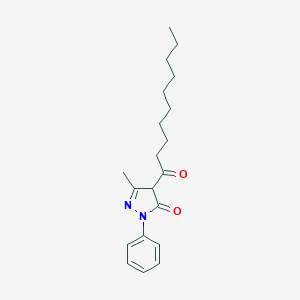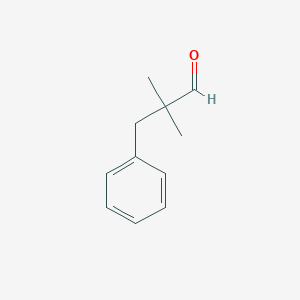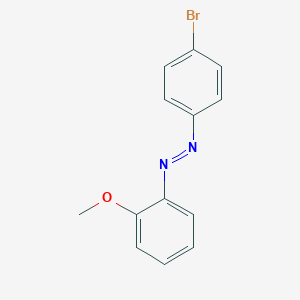
Azobenzene, 4'-bromo-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4'-bromo-2-methoxy-, also known as 4'-bromo-2-methoxyazobenzene, is a chemical compound that belongs to the azobenzene family. Azobenzene derivatives have been extensively studied due to their potential applications in materials science, photoresponsive materials, and biological systems. In
Mécanisme D'action
The mechanism of action of azobenzene, 4'-bromo-2-methoxy-, involves the reversible trans-cis isomerization of the azo group upon irradiation with light of a specific wavelength. The trans isomer is stable, while the cis isomer is unstable and can undergo various reactions, such as photoisomerization, thermal isomerization, and photooxidation.
Effets Biochimiques Et Physiologiques
Azobenzene, 4'-bromo-2-methoxy-, has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that azobenzene derivatives can interact with biological molecules, such as proteins and DNA, through non-covalent interactions. This property makes them useful in the development of molecular probes and sensors for biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Azobenzene, 4'-bromo-2-methoxy-, has several advantages for lab experiments. It is stable under ambient conditions, and its synthesis method is straightforward and yields high amounts of product. Additionally, its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems.
Orientations Futures
There are several future directions for the study of azobenzene, 4'-bromo-2-methoxy-. One of the most significant directions is the development of new photoresponsive materials with improved properties, such as faster switching times and higher photoconversion efficiencies. Additionally, the study of its interactions with biological molecules can lead to the development of new molecular probes and sensors for biological systems. Finally, the exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.
Conclusion:
Azobenzene, 4'-bromo-2-methoxy-, is a chemical compound that has potential applications in materials science, photoresponsive materials, and biological systems. Its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems. The exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.
Méthodes De Synthèse
The synthesis of azobenzene, 4'-bromo-2-methoxy- involves the reaction between 4-bromoanisole and 4-nitrobenzene diazonium salt in the presence of a reducing agent. The reaction results in the formation of 4'-bromo-2-methoxyazobenzene, which can be purified through column chromatography. The yield of the reaction is typically high, and the product is stable under ambient conditions.
Applications De Recherche Scientifique
Azobenzene, 4'-bromo-2-methoxy-, has been used in various scientific research applications. One of the most significant applications is in the field of photoresponsive materials. Azobenzene derivatives can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property makes them useful in the development of light-responsive materials, such as photochromic coatings, optical data storage devices, and molecular switches.
Propriétés
Numéro CAS |
18277-97-9 |
|---|---|
Nom du produit |
Azobenzene, 4'-bromo-2-methoxy- |
Formule moléculaire |
C13H11BrN2O |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
Clé InChI |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



